GPR151 Activator Screening: Experimental Context Differentiating the Thioether Derivative from Other 2-Aminothiazole Carboxamides
This compound was specifically selected and tested in a cell-based high-throughput primary assay to identify activators of the orphan GPR151 receptor at the Scripps Research Institute Molecular Screening Center . In contrast, the closely related ethyl ester analog (CAS 403836-07-7) and the oxo-substituted ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate have no recorded GPR151 screening data in publicly available databases, indicating a focused or differentiated rationale for selecting the methyl thioether variant for this neuropsychiatric target .
| Evidence Dimension | GPR151 activator screening |
|---|---|
| Target Compound Data | Tested in PubChem AID 1508602 (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT); quantitative activity data not publicly released |
| Comparator Or Baseline | Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate (CAS 58199-16-9) and Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate (CAS 403836-07-7): no GPR151 screening data found |
| Quantified Difference | Only the methyl thioether variant (target compound) has documented entry into GPR151 primary screening |
| Conditions | Cell-based functional assay using GPR151-expressing cells in 1536-well format (Scripps Research Institute) |
Why This Matters
Selective entry into a GPR151 screening funnel—a target implicated in habenula-mediated neuropsychiatric disorders—provides a unique experimental ‘footprint’ that structurally similar analogs lack, which may guide hypothesis-driven procurement for GPCR probe development.
